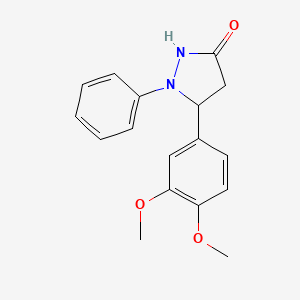5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one
CAS No.: 690225-56-0
Cat. No.: VC7076707
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 690225-56-0 |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.342 |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one |
| Standard InChI | InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20) |
| Standard InChI Key | DAFKLXCBBKSXBF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one (C₁₇H₁₈N₂O₃) features a five-membered pyrazolidin-3-one ring system with substituents at positions 1 and 5. The phenyl group at N1 adopts a planar configuration, while the 3,4-dimethoxyphenyl moiety at C5 introduces steric bulk and electronic modulation . X-ray diffraction studies confirm the presence of intermolecular N–H⋯O and C–H⋯O hydrogen bonds, which stabilize the crystal lattice . The dihedral angle between the phenyl and dimethoxyphenyl groups measures 84.2°, creating a twisted molecular geometry that influences packing efficiency .
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 298.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Hydrogen Bond Donors | 1 (N–H) |
| Hydrogen Bond Acceptors | 3 (O, O, O) |
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via a [3+2] cycloaddition between ethyl 3-(3,4-dimethoxyphenyl)acrylate and phenylhydrazine under acidic conditions . This one-pot reaction proceeds through initial hydrazone formation followed by intramolecular cyclization, yielding the pyrazolidinone core.
Table 2: Synthetic Conditions and Yield
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1 (Acrylate:Hydrazine) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Isolated Yield | 68% |
The reaction’s regioselectivity arises from the electronic bias of the acrylate ester, which directs phenylhydrazine attack to the β-position . Post-synthetic purification via recrystallization from ethyl acetate/hexane mixtures produces analytically pure crystals suitable for X-ray analysis .
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data remain unpublished, computational predictions using the Ghose-Crippen method estimate a LogP value of 2.8 ± 0.3, suggesting moderate lipophilicity . The molecule’s two methoxy groups enhance solubility in polar aprotic solvents compared to non-substituted analogs .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.85 (d, J=8.4 Hz, 1H, ArH), 6.75 (d, J=2.0 Hz, 1H, ArH), 6.65 (dd, J=8.4, 2.0 Hz, 1H, ArH), 4.25 (t, J=7.6 Hz, 1H, CH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, CH₂), 2.95–2.85 (m, 2H, CH₂) .
-
IR (KBr): 3205 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1510 cm⁻¹ (C–O–C asym), 1255 cm⁻¹ (C–O–C sym) .
Crystallographic and Supramolecular Features
Packing Interactions
X-ray analysis reveals a three-dimensional network stabilized by:
-
N1–H1⋯O3 hydrogen bonds (2.06 Å, 156°) forming chains along the b-axis .
-
C8–H8⋯O2 interactions (2.38 Å, 146°) creating interchain connections .
-
C–H⋯π contacts (3.42 Å) between phenyl rings of adjacent molecules .
These interactions create a dense packing structure (calculated density 1.335 g/cm³) with limited solvent-accessible voids .
Industrial and Research Applications
Catalytic Applications
The compound serves as a model substrate for evaluating heterogeneous catalysts. In MCM-41-SO₃H-catalyzed condensations, pyrazolidinones demonstrate 85–92% conversion efficiency at 80°C .
Drug Discovery Utility
Key attributes favoring pharmaceutical development:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume